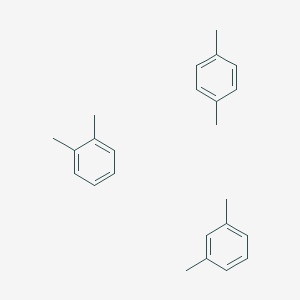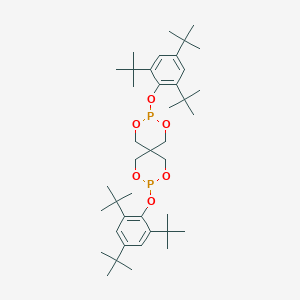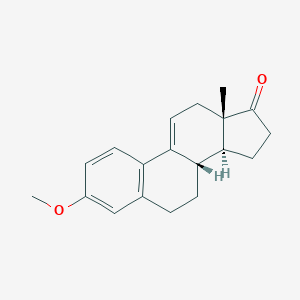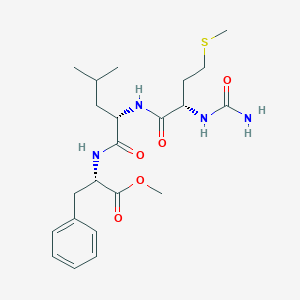
N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester (CM-LF) is a synthetic peptide that has gained attention in the scientific community due to its potential as a research tool. This peptide is known for its ability to mimic the biological activity of naturally occurring proteins, making it a valuable tool for studying cellular processes and identifying potential therapeutic targets. In
Aplicaciones Científicas De Investigación
N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and drug development. One of the most common uses of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is in the study of chemotaxis, the process by which cells move towards or away from chemical gradients. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been shown to stimulate chemotaxis in a variety of cell types, including neutrophils and macrophages. This makes it a valuable tool for studying the mechanisms underlying immune system function and inflammation.
Mecanismo De Acción
The mechanism of action of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is not fully understood, but it is thought to involve the activation of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of cellular processes, including chemotaxis, cell growth and differentiation, and neurotransmitter release. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is believed to bind to specific GPCRs, triggering a series of downstream signaling events that ultimately lead to changes in cellular behavior.
Efectos Bioquímicos Y Fisiológicos
N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been shown to have a variety of biochemical and physiological effects on cells. In addition to its ability to stimulate chemotaxis, N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has been shown to activate the production of reactive oxygen species (ROS) in neutrophils. ROS are important signaling molecules that play a role in a variety of cellular processes, including inflammation and wound healing. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester has also been shown to induce the release of cytokines, small proteins that are involved in immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in lab experiments is its ability to mimic the biological activity of naturally occurring proteins. This makes it a valuable tool for studying cellular processes and identifying potential therapeutic targets. However, there are also limitations to using N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in lab experiments. For example, the peptide may have limited stability in certain experimental conditions, and its effects may be difficult to interpret due to its complex mechanism of action.
Direcciones Futuras
There are many potential future directions for research involving N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester. One area of interest is the development of new drugs that target GPCRs. N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester could be used as a tool for identifying and characterizing these receptors, which could ultimately lead to the development of new therapies for a variety of diseases. Another area of interest is the study of the role of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in inflammation and wound healing. By better understanding the mechanisms underlying these processes, it may be possible to develop new treatments for chronic inflammatory diseases and non-healing wounds.
Conclusion:
In conclusion, N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester is a synthetic peptide that has gained attention in the scientific community due to its potential as a research tool. Its ability to mimic the biological activity of naturally occurring proteins makes it a valuable tool for studying cellular processes and identifying potential therapeutic targets. While there are limitations to using N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester in lab experiments, there are also many potential future directions for research involving this peptide. By better understanding the mechanisms underlying its effects, it may be possible to develop new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester involves the coupling of three amino acids: methionine, leucine, and phenylalanine. This process is typically carried out using solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a resin support. Once the peptide chain has been assembled, the protecting groups are removed to yield the final product. The resulting N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester peptide is purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Propiedades
Número CAS |
131924-30-6 |
|---|---|
Nombre del producto |
N(alpha)-Carbamoylmethionyl-leucyl-phenylalanine methyl ester |
Fórmula molecular |
C22H34N4O5S |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-(carbamoylamino)-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H34N4O5S/c1-14(2)12-17(24-19(27)16(10-11-32-4)26-22(23)30)20(28)25-18(21(29)31-3)13-15-8-6-5-7-9-15/h5-9,14,16-18H,10-13H2,1-4H3,(H,24,27)(H,25,28)(H3,23,26,30)/t16-,17-,18-/m0/s1 |
Clave InChI |
MKFOYXMTFYIGAK-BZSNNMDCSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)N |
Otros números CAS |
131924-30-6 |
Secuencia |
MLF |
Sinónimos |
CMLPME N(alpha)-carbamoylmethionyl-leucyl-phenylalanine methyl ester N-alpha-carbamoyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester N-carbamoyl-Met-Leu-Phe Me este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Fluorophenyl)methyl]indole-3-carboxylic acid](/img/structure/B161970.png)
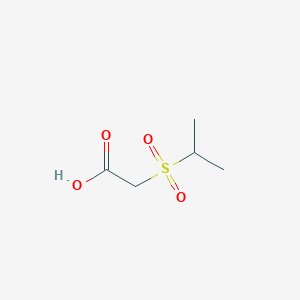
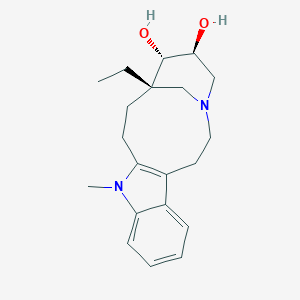
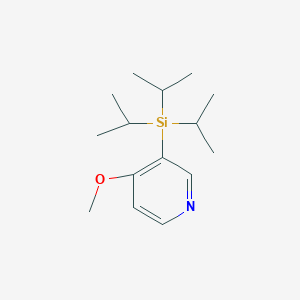
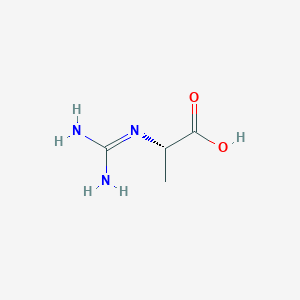
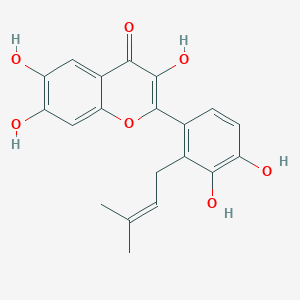
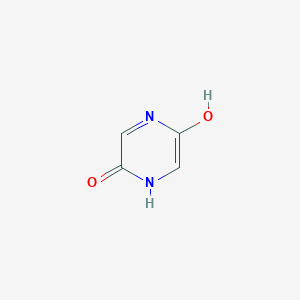
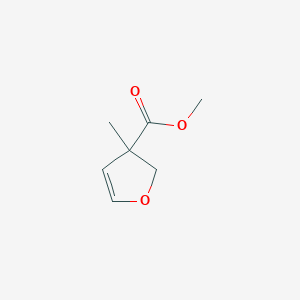
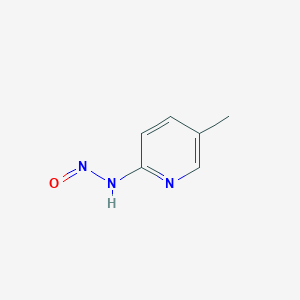
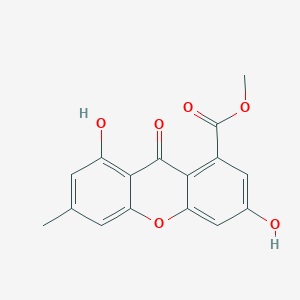
![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)
